molecular formula C25H20N2O3 B13369767 N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B13369767
M. Wt: 396.4 g/mol
InChI Key: QCYRRBBVSQVASP-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines elements of biphenyl and quinoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous synthesis are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted quinoline and biphenyl derivatives, which can be further explored for their biological activities .

Scientific Research Applications

N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and receptors involved in cell signaling pathways. It can inhibit the activity of enzymes like Pim-1 kinase, leading to the induction of apoptosis in cancer cells. The molecular pathways involved include the down-regulation of anti-apoptotic proteins and the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its specific combination of biphenyl and quinoline structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(2-phenylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C25H20N2O3/c28-23-19-13-6-10-17-11-7-15-27(22(17)19)25(30)21(23)24(29)26-20-14-5-4-12-18(20)16-8-2-1-3-9-16/h1-6,8-10,12-14,28H,7,11,15H2,(H,26,29)

InChI Key

QCYRRBBVSQVASP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)O

Origin of Product

United States

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